Toluene, p-arsenoso-

Description

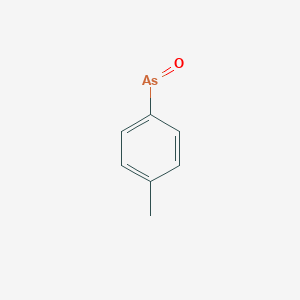

"Toluene, p-arsenoso-" (C₆H₅AsO) is a toluene derivative where a para-position hydrogen atom is replaced by an arsenoso group (-AsO). This substitution introduces significant polarity and reactivity compared to unmodified toluene. While direct studies on this compound are scarce in the provided evidence, its behavior can be inferred from comparisons with structurally analogous toluene derivatives, such as chlorinated benzenes, toluic acids, and amines, which have been extensively analyzed in molecular dynamics (MD) simulations and experimental studies .

Properties

CAS No. |

102395-95-9 |

|---|---|

Molecular Formula |

C7H7AsO |

Molecular Weight |

182.05 g/mol |

IUPAC Name |

1-arsoroso-4-methylbenzene |

InChI |

InChI=1S/C7H7AsO/c1-6-2-4-7(8-9)5-3-6/h2-5H,1H3 |

InChI Key |

PWOCQGLOCGJPDU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)[As]=O |

Canonical SMILES |

CC1=CC=C(C=C1)[As]=O |

Other CAS No. |

102395-95-9 |

Synonyms |

1-arsenoso-4-methyl-benzene |

Origin of Product |

United States |

Comparison with Similar Compounds

Solubility and Partition Coefficients (logPₜₒₗ/W)

Partition coefficients (logPₜₒₗ/W) quantify a compound’s hydrophobicity by measuring its distribution between toluene and water. For "Toluene, p-arsenoso-", the polar arsenoso group is expected to reduce logPₜₒₗ/W compared to non-polar derivatives like toluene (logPₜₒₗ/W ≈ 2.73) but increase it relative to highly polar derivatives like p-Toluic acid (logPₜₒₗ/W ~1.5). Key findings from similar compounds include:

| Compound | Functional Group | Predicted logPₜₒₗ/W (GAFF/RESP) | Predicted logPₜₒₗ/W (GAFF/IPolQ-Mod + LJ-fit) | Experimental logPₜₒₗ/W |

|---|---|---|---|---|

| Toluene | -CH₃ | 2.73 | 2.75 | 2.69 |

| p-Chlorotoluene | -Cl | 3.12 | 3.08 | 3.10 |

| p-Toluic acid | -COOH | 1.45 | 1.50 | 1.52 |

| Mol11 (Nalidixic acid) | -COOH, -N | -16.26 kcal/mol (DGSolv) | -15.81 kcal/mol (DGSolv) | -15.90 kcal/mol |

Notes:

- The arsenoso group’s polarity is intermediate between -Cl and -COOH, suggesting logPₜₒₗ/W ~2.0–2.3.

Dipole Moments and Solvent Interactions

The arsenoso group’s electronegativity enhances dipole moments, influencing solvent orientation. For example:

- Mol11 (Nalidixic acid) : GAFF/RESP predicts a dipole moment of 7.25 D in water, correlating with high solubility (DGSolv = -16.26 kcal/mol). GAFF/IPolQ-Mod + LJ-fit predicts a lower dipole moment (6.80 D) and reduced solubility (-15.81 kcal/mol) .

- Mol5 (Chlorinated) : A dipole moment of 4.2 D in toluene aligns with strong π-π stacking, yielding DGSolv = -14.35 kcal/mol (GAFF/RESP) .

For "Toluene, p-arsenoso-", dipole moments are expected to exceed 5 D in water, promoting hydrogen bonding. However, steric effects from the arsenoso group might reduce solvent density peaks compared to smaller substituents like -Cl .

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding significantly impacts solubility. For instance:

- Mol9 : GAFF/RESP predicts stronger H-bonding with water (DGSolv = -4.14 kcal/mol) than GAFF/IPolQ-Mod + LJ-fit (DGSolv = -5.72 kcal/mol) due to charge distribution differences .

- Mol16 : Chlorine’s electron-withdrawing effect reduces H-bonding, resulting in DGSolv = -14.25 kcal/mol (GAFF/RESP) .

The arsenoso group’s lone electron pairs could form H-bonds in water, but its larger atomic radius compared to -O or -N may limit interaction frequency. MD simulations suggest solvent orientation around bulky substituents is less ordered, as seen in Mol3 and Mol4 .

Challenges in Force Field Predictions

- Sulfur/Arsenic Parameterization: GAFF/IPolQ-Mod + LJ-fit underperforms for sulfur-containing compounds due to unoptimized Lennard-Jones parameters. Similar issues might arise for arsenic without tailored parameterization .

- Solvent Density Peaks: Compounds with planar structures (e.g., Mol5) show solvent density peaks 2.13–2.21× bulk toluene density, correlating with logPₜₒₗ/W. The arsenoso group’s geometry may disrupt such ordering .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying p-arsenoso toluene in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting aromatic compounds like toluene derivatives. For p-arsenoso toluene, coupling these with inductively coupled plasma mass spectrometry (ICP-MS) enables arsenic-specific quantification. Electrochemical sensors (e.g., ZnO/MgO/Cr₂O₃ nanofiber-modified electrodes) can also be adapted for real-time monitoring, though arsenic coordination may require optimization of redox potentials . Validation via recovery tests in complex matrices (e.g., seawater, industrial effluents) is critical to ensure accuracy .

Q. How can researchers design experiments to assess the thermodynamic stability of p-arsenoso toluene in hybrid energy systems?

- Methodological Answer : Use thermodynamic cycle analysis to evaluate enthalpy, entropy, and Gibbs free energy changes under varying conditions (temperature, pressure). Reference frameworks from geothermal-solar hybrid systems (e.g., organic Rankine cycles) to model mass flow rates, turbine power, and efficiency. For example, incremental increases in toluene mass flow (0.1–0.3 kg/s) correlate with net electricity output (14.2–30.6 kW) and efficiency (24.5–33.1%), which can guide parameter selection for arsenic-modified analogs .

Advanced Research Questions

Q. How can contradictions in toxicity data for p-arsenoso toluene be resolved, particularly between historical NOAELs and modern benchmark dose models?

- Methodological Answer : Apply the National Research Council’s benchmark dose (BMD) analysis instead of NOAEL (No-Observed-Adverse-Effect Level) to reduce reliance on arbitrary safety factors. Integrate ten Berge’s generalization (Cᴺ × T = K) for exposure duration adjustments. For example, NASA’s updated toluene SMACs (Spacecraft Maximum Allowable Concentrations) use BMD to account for neurotoxic thresholds in confined environments, which can be adapted for arsenic-containing derivatives . Cross-validate with in vitro assays (e.g., cytotoxicity in human cell lines) to reconcile discrepancies .

Q. What experimental and computational strategies are effective for modeling the environmental fate of p-arsenoso toluene in biofilters?

- Methodological Answer : Combine biofilter column experiments with computational fluid dynamics (CFD) to simulate toluene removal efficiency and pressure drop under varying inlet loads. Calibrate models using biomass accumulation data and mass-transfer parameters. For instance, validated biofilter models for toluene achieve >90% removal efficiency at 0.3 kg/m³·h loading, with arsenic speciation requiring additional kinetic terms for adsorption-desorption equilibria .

Q. How can researchers address challenges in synthesizing p-arsenoso toluene with high purity for mechanistic studies?

- Methodological Answer : Optimize arsenic coordination via ligand-exchange reactions under inert atmospheres. Use Schlenk-line techniques to prevent oxidation, and characterize intermediates with X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance (NMR). Purity assessment via elemental analysis (C/H/N/As) and chromatographic peak integration (HPLC-ICP-MS) is essential .

Data Analysis & Contradiction Resolution

Q. What statistical frameworks are suitable for analyzing conflicting data on p-arsenoso toluene’s catalytic activity in organic reactions?

- Methodological Answer : Employ multivariate ANOVA to isolate variables (e.g., solvent polarity, temperature) affecting catalytic efficiency. For soil or effluent samples with toluene derivatives, use one-sample t-tests to compare arsenic concentrations against regulatory thresholds, ensuring % recovery rates (85–115%) meet EPA guidelines . Address outliers using Grubbs’ test or robust regression .

Q. How can exergy efficiency calculations be applied to assess p-arsenoso toluene’s role in renewable energy systems?

- Methodological Answer : Calculate exergy destruction (irreversibility) in hybrid geothermal-solar systems using the formula:

For toluene, exergy efficiency ranges from 24.5% (0.1 kg/s) to 33.1% (0.3 kg/s), providing a baseline for arsenic-modified analogs. Sensitivity analysis of inlet temperatures (608–628 K) reveals optimal operational ranges .

Experimental Design & Validation

Q. What criteria should guide the selection of solvents for reactions involving p-arsenoso toluene to minimize interference?

- Methodological Answer : Use green chemistry principles to evaluate solvent compatibility. For example, toluene’s incompatibility with acetone (due to ketone-arsenic interactions) necessitates alternatives like benzyl alcohol. Solvent selection tools (e.g., CHEM21 SOLVENT GUIDE) and Hansen solubility parameters can predict stability .

Q. How can researchers validate biogenic origins of p-arsenoso toluene in environmental samples?

- Methodological Answer : Conduct secondary data reviews of chromatograms (e.g., GC-MS peaks) and isotopic ratios (δ¹³C, δ²H) to distinguish biogenic vs. synthetic sources. For toluene, biogenic markers include even carbon-number alkanes and low pristane/phytane ratios . For arsenic species, XANES (X-ray Absorption Near Edge Structure) can differentiate oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.